4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
CAS No.: 314285-39-7
Cat. No.: VC21300210
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline - 314285-39-7](/images/no_structure.jpg)
Specification
CAS No. | 314285-39-7 |
---|---|
Molecular Formula | C12H18N2O2S |
Molecular Weight | 254.35 g/mol |
IUPAC Name | 4-(4-methylpiperidin-1-yl)sulfonylaniline |
Standard InChI | InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 |
Standard InChI Key | NTUKRLPMKLQAAE-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline contains several key structural elements: an aniline group (a benzene ring with an amino substituent), a sulfonyl linker (-SO₂-), and a 4-methylpiperidine ring. The sulfonyl group connects the nitrogen of the piperidine ring to the para position of the aniline, creating a molecule with distinct regions of reactivity. This structural arrangement enables the compound to serve as a versatile intermediate in organic synthesis and potentially interact with biological targets.
The compound's IUPAC name is 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, indicating the positioning of the functional groups within the molecular framework. Its structure allows for various chemical modifications, particularly at the amino group, making it useful as a building block in the synthesis of more complex structures.
Physical and Chemical Properties
The physical and chemical properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline are summarized in Table 1, with notable discrepancies between sources highlighted.
The discrepancy in molecular formulas between sources is significant and warrants attention. The formula C₁₂H₁₈N₂O₂S from source appears more consistent with the expected structure of the compound, as a sulfonyl group typically contains two oxygen atoms. The higher oxygen content in the alternative formula may represent a different compound or an error in documentation.
Identification Data
For proper identification and characterization of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, researchers rely on several standardized identifiers, as shown in Table 2.
Identifier | Value | Notes |
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CAS Number | 314285-39-7 | Source |
Alternative CAS Number | 321970-52-9 | Source |
Product Family | Heterocyclic Building Blocks |
The existence of two different CAS numbers for ostensibly the same compound suggests either regional differences in registration, possible structural variations, or errors in documentation. Researchers should verify the exact structure when ordering or referencing this compound using either CAS number.
Applications and Uses
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline has potential applications in several domains, particularly as a synthetic intermediate in the development of more complex molecules. Its classification as a heterocyclic building block indicates its utility in organic synthesis .
Synthetic Intermediate
As a functionalized aniline derivative, this compound serves as a valuable starting material for further chemical transformations. The primary amine group can participate in various reactions, including:
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Acylation to form amides
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Conversion to diazonium salts for subsequent coupling reactions
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Reductive amination with aldehydes or ketones
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Formation of Schiff bases (imines) with carbonyl compounds
These transformations enable the incorporation of the 4-[(4-methylpiperidin-1-yl)sulfonyl] moiety into larger molecular frameworks, potentially leading to compounds with specific biological or material properties.
Comparative Analysis with Similar Compounds
To better understand the chemical and potential biological properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, it is instructive to compare it with structurally related compounds.
Comparison with Related Sulfonamides
N-[(E)-(4-Bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, described in source, represents a more complex derivative where the aniline nitrogen has been further functionalized to form a Schiff base with 4-bromobenzaldehyde. This modification eliminates the reactive primary amine, potentially altering the compound's stability and reactivity profile.
Feature | 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline | N-[(E)-(4-Bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline |
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Primary Structure | Sulfonamide with free aniline | Sulfonamide with imine modification |
Molecular Weight | 254.35 g/mol | 421.4 g/mol |
Reactive Groups | Primary amine | Imine linkage |
Potential Applications | Building block, potential biological activity | Medicinal chemistry, potential antimicrobial properties |
The imine derivative may exhibit different biological properties due to the extended conjugation system and the presence of the bromine atom, which could enhance binding to specific protein targets or alter the compound's electronic properties.
Comparison with Oxadiazole-Containing Derivatives
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, described in source, represents a significantly more complex derivative containing additional heterocyclic elements (oxadiazole and thiophene rings). This compound maintains the core 4-[(4-methylpiperidin-1-yl)sulfonyl] motif but features an amide linkage rather than a free amine.
The incorporation of these additional heterocyclic elements likely alters the compound's pharmacological properties, potentially enhancing its binding to specific biological targets and modifying its physicochemical characteristics such as solubility and metabolic stability.
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